(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a hydroxyphenyl group, and a chlorophenyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 2-hydroxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl derivatives. These products can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety .
Industry
In industry, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (Z)-N-(4-bromophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
- (Z)-N-(4-fluorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
- (Z)-N-(4-methylphenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
What sets (Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide apart from similar compounds is the presence of the chlorine atom in the phenyl ring. This chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVPRVLOZGBCC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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